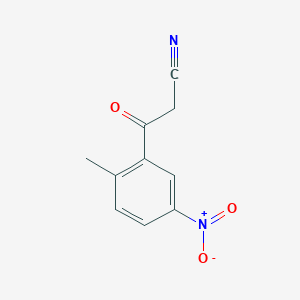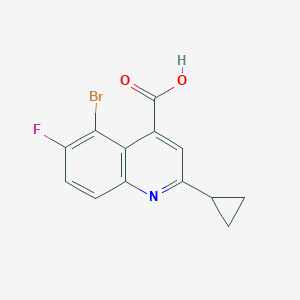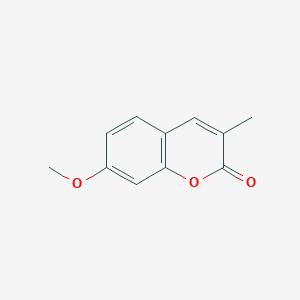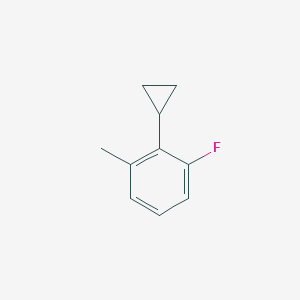
2-Cyclopropyl-1-fluoro-3-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-1-fluoro-3-methylbenzene is an aromatic compound with a benzene ring substituted by a cyclopropyl group, a fluorine atom, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1-fluoro-3-methylbenzene can be achieved through several methods, including electrophilic aromatic substitution and nucleophilic substitution reactions. One common approach involves the cyclopropylation of 1-fluoro-3-methylbenzene using cyclopropyl halides in the presence of a strong base. Another method involves the fluorination of 2-cyclopropyl-3-methylbenzene using fluorinating agents such as Selectfluor.
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropyl-1-fluoro-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into cyclopropyl-substituted benzene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NaOH, NH3) are commonly employed.
Major Products Formed
Oxidation: Cyclopropyl-substituted benzene ketones or carboxylic acids.
Reduction: Cyclopropyl-substituted benzene derivatives.
Substitution: Various substituted benzene compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyl-1-fluoro-3-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Cyclopropyl-1-fluoro-3-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Fluoro-3-methylbenzene: Lacks the cyclopropyl group, making it less sterically hindered.
2-Cyclopropyl-1-methylbenzene: Lacks the fluorine atom, affecting its reactivity and interactions.
2-Cyclopropyl-1-fluorobenzene: Lacks the methyl group, altering its electronic properties.
Uniqueness
2-Cyclopropyl-1-fluoro-3-methylbenzene is unique due to the presence of all three substituents (cyclopropyl, fluorine, and methyl) on the benzene ring. This combination of substituents imparts distinct steric and electronic properties, making the compound valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H11F |
|---|---|
Molekulargewicht |
150.19 g/mol |
IUPAC-Name |
2-cyclopropyl-1-fluoro-3-methylbenzene |
InChI |
InChI=1S/C10H11F/c1-7-3-2-4-9(11)10(7)8-5-6-8/h2-4,8H,5-6H2,1H3 |
InChI-Schlüssel |
JJYSXAIQDTVKGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)F)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





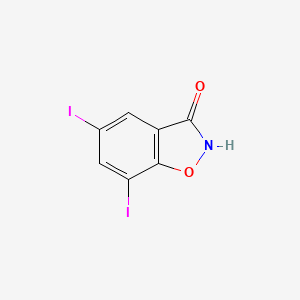



![Methyl 1-Boc-6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B13704527.png)
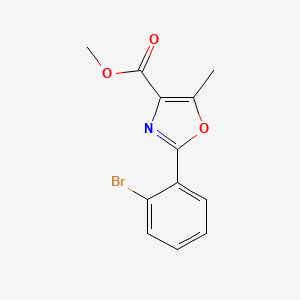
![5-[1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethylamino]-1-methyl-6-oxopyridine-2-carbonitrile](/img/structure/B13704537.png)
